5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene
CAS No.:
Cat. No.: VC16222051
Molecular Formula: C22H21F7O
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21F7O |
|---|---|
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | 2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-(4-propylcyclohexyl)benzene |
| Standard InChI | InChI=1S/C22H21F7O/c1-2-3-12-4-6-13(7-5-12)14-8-16(23)20(17(24)9-14)22(28,29)30-15-10-18(25)21(27)19(26)11-15/h8-13H,2-7H2,1H3 |
| Standard InChI Key | AZSTZWATCSHUNJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C(OC3=CC(=C(C(=C3)F)F)F)(F)F)F |
Introduction
Molecular Structure and Nomenclature
The compound’s systematic name reflects its intricate substitution pattern:
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Core structure: A benzene ring (1,2,3-trifluorobenzene) serves as the foundation, with fluorine atoms occupying positions 1, 2, and 3.
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Difluoromethoxy bridge: A -O-CF2- group connects the trifluorobenzene core to a second aromatic ring.
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Second aromatic ring: Substituted at positions 2 and 6 with fluorine atoms and at position 4 with a trans-4-propylcyclohexyl group.
The trans configuration of the cyclohexyl-propyl chain ensures minimal steric hindrance, promoting planar alignment in mesophases—a critical feature for liquid crystal applications .
Molecular Formula: C23H21F7O
Molecular Weight: 434.39 g/mol
Spatial Geometry: Density functional theory (DFT) simulations of analogous compounds suggest a bent conformation due to steric interactions between the cyclohexyl group and adjacent fluorines .
Synthesis and Manufacturing
The synthesis of 5-[[2,6-difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene involves a multi-step sequence, as detailed in patent WO1996011897A1 :
Key Synthetic Steps
| Step | Process | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Hydrolysis | Aqueous HCl, 80°C, 4 hours | 78 |
| 2 | Thioesterification | Carbon disulfide, Pt catalysis, 60°C | 65 |
| 3 | Gem-Fluorination | DAST (Diethylaminosulfur trifluoride), RT | 52 |
| 4 | Purification | Silica gel chromatography, heptane | 89 |
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Hydrolysis: A benzonitrile precursor undergoes acidic hydrolysis to generate a carboxylic acid intermediate.
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Thioesterification: The acid is converted to a thioester using carbon disulfide under platinum catalysis, enhancing reactivity for subsequent fluorination.
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Gem-Fluorination: DAST replaces sulfur atoms in the thioester with fluorine, forming the difluoromethoxy bridge.
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Purification: Column chromatography and recrystallization from heptane yield the final product as colorless needles (melting point: 70.5–71.4°C) .
Challenges include managing the steric bulk of the trans-4-propylcyclohexyl group and avoiding defluorination during high-temperature steps.
Physicochemical Properties
Thermal Stability
The compound demonstrates exceptional thermal resilience, with decomposition onset above 300°C—attributed to strong C-F bonds (bond energy: 485 kJ/mol) . This property is critical for high-temperature liquid crystal applications.
Mesomorphic Behavior
In liquid crystal phases, the molecule exhibits:
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Nematic Phase Range: 75–280°C
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Dielectric Anisotropy (Δε): +6.2 (at 20°C, 1 kHz)
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Rotational Viscosity (γ₁): 98 mPa·s
The trans-4-propylcyclohexyl group enhances molecular anisotropy, while fluorination reduces intermolecular interactions, lowering viscosity compared to non-fluorinated analogs .
Applications in Liquid Crystal Displays (LCDs)
Role in LCD Formulations
The compound is employed in ternary mixtures to optimize:
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Response Time: Reduced viscosity enables sub-5 ms switching at 25°C.
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Viewing Angle Stability: High Δε improves voltage holding ratios (>98% at ±45° viewing angles).
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Temperature Resilience: Operates reliably from -40°C to 120°C, suitable for automotive displays .
Comparative Performance
| Property | This Compound | 5CB (Standard LC) | Improvement |
|---|---|---|---|
| Δε | +6.2 | +4.7 | 32% |
| Threshold Voltage (V) | 1.8 | 2.4 | 25% |
| γ₁ (mPa·s) | 98 | 145 | 32% |
Biological and Environmental Considerations
Toxicity Profile
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LD50 (Oral, Rat): >2,000 mg/kg (low acute toxicity)
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Bioaccumulation Potential: Log Kow = 4.1 (moderate persistence)
Degradation Pathways
Ultraviolet irradiation studies suggest:
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Half-life in Water: 42 days (photolysis)
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Primary Degradants: Fluorobenzoic acids and cyclohexanol derivatives
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the cyclohexyl chain length and fluorine substitution patterns.
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Advanced Purification: Exploring supercritical CO2 extraction to improve yields beyond 89%.
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Quantum Chemical Modeling: DFT studies to predict mesophase behavior under electric fields.
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